
2-Ethylidenehepta-4,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylidenehepta-4,6-dienoic acid is an organic compound with the molecular formula C9H12O2. It is characterized by a conjugated diene system, which makes it a valuable intermediate in various chemical reactions and industrial applications. This compound is of interest due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-ethylidenehepta-4,6-dienoic acid can be achieved through several methods. One notable method involves the co-oligomerization of butadiene and carbon dioxide catalyzed by tertiary phosphine-palladium complexes. This reaction is carried out under mild conditions of temperature (70°C) and pressure (100 atm) to yield octadienyl esters of this compound . Another method involves the telomerization of butadiene with carbon dioxide, also catalyzed by phosphine-palladium complexes .
Chemical Reactions Analysis
2-Ethylidenehepta-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include palladium complexes, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Major products formed from these reactions include octa-1,3,7-triene and various lactones .
Scientific Research Applications
2-Ethylidenehepta-4,6-dienoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethylidenehepta-4,6-dienoic acid involves its reactivity as a conjugated diene. The compound can participate in Diels-Alder reactions, forming cyclic adducts with dienophiles. Additionally, its interaction with palladium complexes facilitates various catalytic processes, including co-oligomerization and telomerization .
Comparison with Similar Compounds
2-Ethylidenehepta-4,6-dienoic acid can be compared with similar compounds such as:
2-Vinylhepta-4,6-dienoic acid: Another conjugated diene with similar reactivity but different substitution patterns.
Hepta-4,6-dienoic acid: Lacks the ethylidene group, resulting in different chemical properties and reactivity.
Octa-1,3,7-triene: A product formed from the oxidative addition of the allyl carbon-oxygen bond to palladium species.
Properties
CAS No. |
61097-41-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethylidenehepta-4,6-dienoic acid |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6H,1,7H2,2H3,(H,10,11) |
InChI Key |
AJRODPYVVLJXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CC=CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
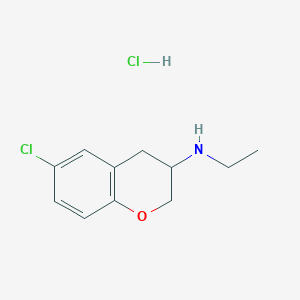
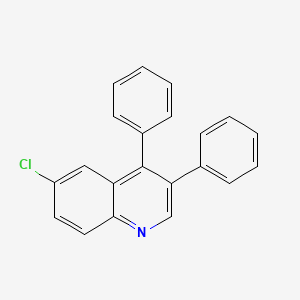
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)

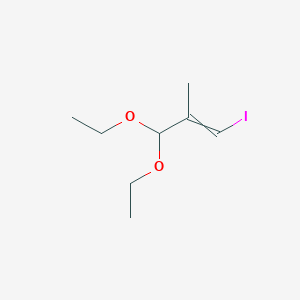
![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)

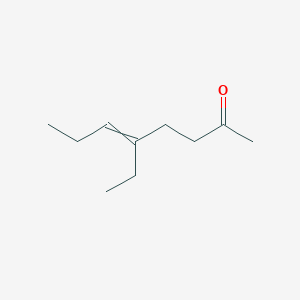
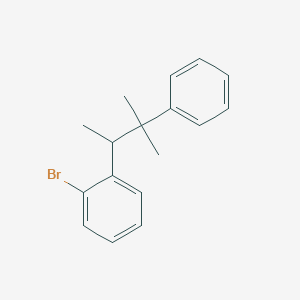
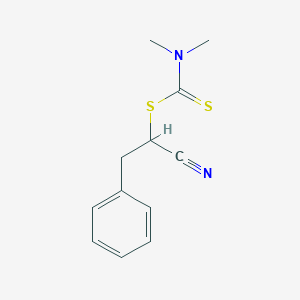
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)

![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
